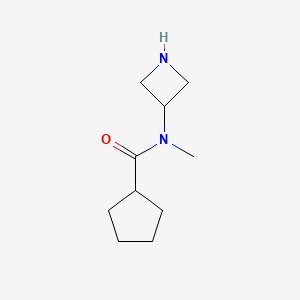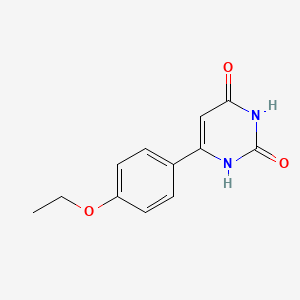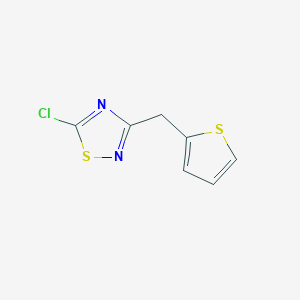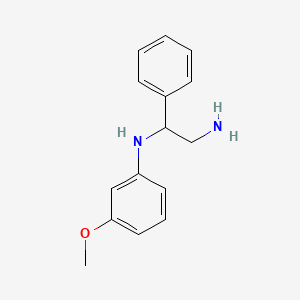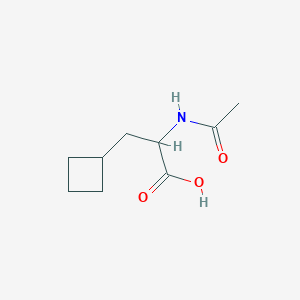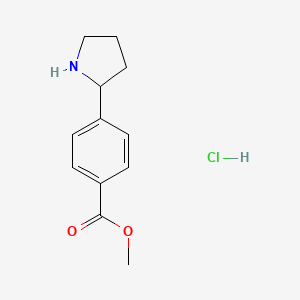
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1381927-79-2 . It has a molecular weight of 241.72 and its IUPAC name is methyl 4-[(2R)-2-pyrrolidinyl]benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1 . This indicates that the compound has a pyrrolidine ring attached to a benzoate group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature . The compound has a high GI absorption and is BBB permeant . Its water solubility is 0.232 mg/ml .Applications De Recherche Scientifique
Photophysical Properties of Derivatives
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride and its derivatives have been explored for their photophysical properties. A study conducted by Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives, including a compound similar to Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. These derivatives demonstrated unique absorption spectra and emission features, indicating potential applications in photophysical studies and materials science (Yoon et al., 2019).
Crystal Structure and DFT Study
Another significant application is in the field of crystallography and density functional theory (DFT) studies. Huang et al. (2021) examined compounds including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, confirming their structures through spectroscopy and X-ray diffraction. These insights contribute to a deeper understanding of the molecular structure and properties of similar compounds (Huang et al., 2021).
Synthesis and Spectroelectrochemical Characterisation
Almeida et al. (2017) focused on synthesizing a pyrrole derivative related to Methyl Red and Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. The study provided insights into the electrochromic properties of these compounds, which are valuable for potential applications in pH sensors and other electrochemical devices (Almeida et al., 2017).
Novel Synthesis Approaches
Koriatopoulou et al. (2008) described a novel synthesis method for compounds including a pyrrolo[2,1-c][1,4]benzodiazocine ring system, which is structurally related to Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. This innovative approach could enhance the efficiency and yield of similar compounds (Koriatopoulou et al., 2008).
Antimicrobial Evaluation
Eldeab (2019) explored the antimicrobial properties of pyridyl benzoate derivatives, which are closely related to Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride. The study revealed that certain compounds exhibit significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Eldeab, 2019).
Safety And Hazards
Orientations Futures
As for future directions, while specific information on “Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride” was not found, pyrrolidine derivatives are a versatile scaffold for novel biologically active compounds . They are often used in drug discovery, suggesting potential future applications in this field .
Propriétés
IUPAC Name |
methyl 4-pyrrolidin-2-ylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDSVQMGMNSYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735006 | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride | |
CAS RN |
1203685-30-6 | |
| Record name | Benzoic acid, 4-(2-pyrrolidinyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(pyrrolidin-2-yl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-one](/img/structure/B1425710.png)
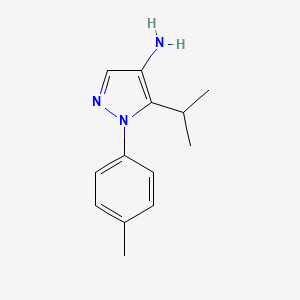
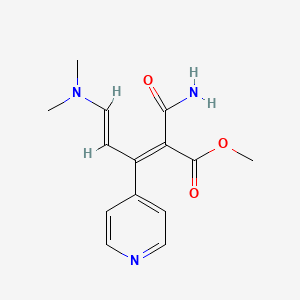
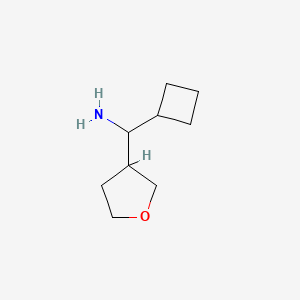
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425715.png)
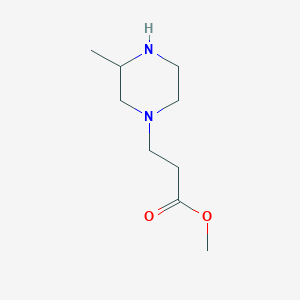
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
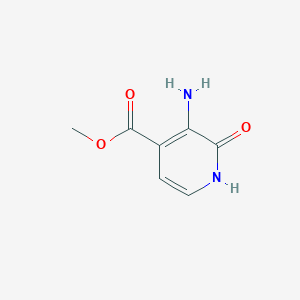
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
